

A Comparative Spectroscopic Guide to 4-Nitro-phenyl-N-benzylcarbamate and its Analogs

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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

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Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed comparative analysis of the spectroscopic properties of **4-Nitro-phenyl-N-benzylcarbamate** alongside several structurally related carbamate compounds. This compilation of experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) serves as a valuable resource for the characterization, identification, and quality assessment of these important chemical entities.

Comparative Spectroscopic Data

The following tables provide a summarized comparison of the key spectroscopic features of **4-Nitro-phenyl-N-benzylcarbamate** and a selection of alternative carbamates. This data is essential for distinguishing between these structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ , ppm)

| Compound | Aromatic Protons | Methylene (CH ₂) Protons | Amine (NH/NH ₂) Protons | Other Characteristic Protons | Solvent |
|----------------------------------|-------------------------------------------------------------|--------------------------------------|-------------------------------------|------------------------------------------|-------------------|
| 4-Nitro-phenyl-N-benzylcarbamate | 8.21-8.19 (d, 2H), 7.54-7.52 (d, 2H), 7.40-7.20 (m, 5H) | 5.20 (s, 2H) | ~7.0 (broad s, 1H) | - | CDCl ₃ |
| Benzyl Carbamate | 7.56-7.54 (d, 2H), 7.46-7.39 (m, 3H) | 5.11 (s, 2H) [1] | 4.91 (broad s, 2H) [1] | - | CDCl ₃ |
| 4-Methoxybenzyl Carbamate | 7.21-7.19 (d, 2H), 6.84-6.82 (d, 2H) | 5.10 (s, 2H) [2] | 7.61 (broad s, 2H) [2] | 3.74 (s, 3H, -OCH ₃) [2] | CDCl ₃ |
| 4-Nitrobenzyl Carbamate | 8.21-8.19 (d, 2H), 7.54-7.52 (d, 2H) | 4.83 (s, 2H) [1] | 6.67 (broad s, 2H) [1] | - | CDCl ₃ |
| Phenyl Carbamate | 7.32-7.26 (m, 2H), 7.19-7.13 (m, 1H), 7.10-7.06 (t, 2H) [1] | - | 5.05 (broad s, 2H) [1] | - | CDCl ₃ |
| 4-Methylphenyl Carbamate | 7.09-7.06 (m, 2H), 7.02-7.00 (t, 2H) [2] | - | 4.96 (s, 1H) [2] | 2.26-2.24 (t, 3H, -CH ₃) [2] | CDCl ₃ |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ , ppm)

| Compound | Carbonyl (C=O) | Aromatic Carbons | Methylene (CH ₂) Carbon | Other Characteris- tic Carbons | Solvent |
|-----------------------------------|-------------------|-----------------------------------------------------------|-------------------------------------------|--------------------------------------|---------------------|
| 4-Nitro-phenyl-N-benzylcarbamate | ~153 | ~144, 137, 129, 128, 125, 118 | ~67 | - | Not Specified |
| Benzyl Carbamate | 155.9 | 138.9, 128.6, 127.5, 127.3[3] | 44.7[3] | - | CDCl ₃ |
| 4-Methoxybenzyl Carbamate | 155.8 | 154.5, 130.9, 120.6, 114.1[4] | - | 55.3 (-OCH ₃), 52.1[4] | CDCl ₃ |
| 4-Nitrophenyl Carbamate | 152.7 | 137.6, 126.3, 125.3, 113.0[3] | - | 51.5, 29.1[3] | CDCl ₃ |
| Phenyl Carbamate | 152.2 | 151.0, 139.1, 129.9, 129.3, 125.9, 123.4, 122.4, 118.9[5] | - | - | DMSO-d ₆ |
| ethyl N-(4-methylphenyl)carbamate | - | - | - | - | Not Specified |

Table 3: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | N-H Bend | C-N Stretch | C-O Stretch | NO ₂ Asymmetric & Symmetric Stretch |
|----------------------------------|------------------|-------------|----------|-------------|-------------|------------------------------------------------|
| 4-Nitro-phenyl-N-benzylcarbamate | ~3300 | ~1730 | ~1540 | ~1340 | ~1220 | ~1520 & ~1350 |
| Benzyl Carbamate | 3422- 3332[1] | 1694[1] | 1610[1] | 1346[1] | 1068[1] | - |
| 4-Methoxybenzyl Carbamate | 3364[2] | 1713[2] | 1616[2] | 1307[2] | 1036[2] | - |
| 4-Nitrobenzyl Carbamate | 3526[1] | 1604[1] | 1513[1] | 1339[1] | 1056[1] | - |
| Phenyl Carbamate | 3422- 3339[1] | 1707[1] | 1616[1] | 1384[1] | 1211[1] | - |
| 4-Methylphenyl Carbamate | 3390- 3339[2] | 1700[2] | 1610[2] | 1365[2] | 1216[2] | - |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion $[M]^+$ | Key Fragment Ions | Ionization Method |
|-----------------------------------|-----------------------|--------------------|-------------------|
| 4-Nitro-phenyl-N-benzylcarbamate | 272 | 106, 91 | GC-MS (EI) |
| Benzyl Carbamate | 151 | 108, 91, 79, 77[6] | GC-MS (EI) |
| 4-Methoxybenzyl Carbamate | 257 | 121, 91[1] | GC-MS (EI) |
| 4-Nitrophenyl Carbamate | - | - | - |
| Phenyl Carbamate | 137 | 93, 77[7] | GC-MS (EI) |
| ethyl N-(4-methylphenyl)carbamate | 179 | - | GC-MS (EI) |

Note: A dash (-) indicates that the data was not available in the searched literature. The presented data is a compilation from various sources and experimental conditions may vary.

Detailed Experimental Protocols

The successful acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are the generalized protocols for the methods cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified carbamate was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal reference for chemical shift calibration (δ = 0.00 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a high signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 75 MHz or 100 MHz). The spectra were typically acquired with proton decoupling to simplify the signals to singlets for each carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

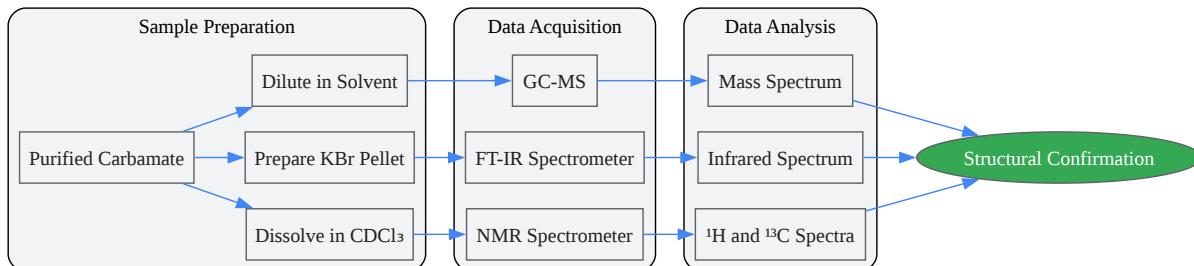
- Sample Preparation: The solid carbamate samples were prepared as Potassium Bromide (KBr) pellets. A small amount of the sample (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry KBr powder. This mixture was then compressed under high pressure to form a transparent disc.
- Data Acquisition: The KBr pellet was mounted in the sample holder of an FT-IR spectrometer. Spectra were typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the analyte was injected into the GC, which was equipped with a capillary column (e.g., DB-5ms). The temperature of the GC oven was programmed to ramp up, allowing for the separation of the sample components.
- Ionization and Detection: As the compound eluted from the GC column, it was introduced into the mass spectrometer, where it was ionized, most commonly by Electron Ionization (EI) at 70 eV. The resulting charged fragments were then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflows and Structures

To further aid in the understanding of the analytical process and the molecular structure of the target compound, the following diagrams are provided.



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Caption: A workflow illustrating the key stages of spectroscopic analysis for compound characterization.

Caption: The chemical structure of **4-Nitro-phenyl-N-benzylcarbamate**, highlighting its constituent functional groups.

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